(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It is a derivative of valine, an amino acid. The compound is usually stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis pathway for similar compounds often involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with an ester.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 353.42 g/mol .
Scientific Research Applications
- Scientific Field : Organic Chemistry, specifically Peptide Synthesis .
- Summary of the Application : This compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid, which is commonly used in peptide synthesis . The Fmoc group is a protective group used in solid-phase peptide synthesis. It’s used to prevent unwanted peptide bonding at the amine group during the synthesis process .
- Methods of Application or Experimental Procedures : In peptide synthesis, the Fmoc group is added to the amino acid to protect the amine group. The peptide chain is then built by adding one amino acid at a time, with the Fmoc group being removed (deprotected) from the previous amino acid before the next one is added. This process is repeated until the desired peptide sequence is obtained .
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®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid : This is a similar compound with an additional methyl group on the amino acid. The specific applications of this compound are not mentioned, but it’s likely used in a similar manner as other Fmoc-protected amino acids in peptide synthesis .
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2-Ethyl-2-{[((9H-fluoren-9-yl)methoxy)carbonyl]amino}butanoic acid : This is another similar compound with an ethyl group on the amino acid. Again, the specific applications are not mentioned, but it’s likely used in peptide synthesis .
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(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides : These are a type of Fmoc-protected amino acid that contain an azide group. They are useful as coupling agents in peptide synthesis .
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®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid : This is a similar compound with an additional methyl group on the amino acid. The specific applications of this compound are not mentioned, but it’s likely used in a similar manner as other Fmoc-protected amino acids in peptide synthesis .
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2-Ethyl-2-{[((9H-fluoren-9-yl)methoxy)carbonyl]amino}butanoic acid : This is another similar compound with an ethyl group on the amino acid. Again, the specific applications are not mentioned, but it’s likely used in peptide synthesis .
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(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides : These are a type of Fmoc-protected amino acid that contain an azide group. They are useful as coupling agents in peptide synthesis .
Safety And Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928889 | |
Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |
CAS RN |
135112-27-5 | |
Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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